molecular formula C15H16N2O3 B2561292 N-allyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 952985-51-2

N-allyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No. B2561292
CAS RN: 952985-51-2
M. Wt: 272.304
InChI Key: ONSRUHBWIZMHGR-UHFFFAOYSA-N
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Description

Anti-influenza Virus Activities

The study of 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides revealed that these compounds possess antiviral activities against human influenza A virus. The structure-activity relationship analysis indicated that the presence of a tert-butyl group at position-5 of the isoxazoline ring and an allyl group in the alkoxyimino moiety contributed to enhanced antiviral activity. The most potent compound identified was (E)-2-allyloxyimino-2-cyano-N-(5-tert-butyl-2-isoxazolin-3-ylmethyl)acetamide, with an EC(50) of 3 microg/mL .

Anticancer Properties of Acetamide Derivatives

A series of novel 2-chloro N-aryl substituted acetamide derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The compounds were characterized using LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. Among the synthesized compounds, one exhibited high cytotoxicity on PANC-1 and HepG2 cell lines, while another showed moderate cytotoxicity on MCF7 cells. The standard 5-FU was used as a reference for comparison .

Molecular Structure Analysis

The structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, revealing a 'V' shaped conformation with the angles between the two aromatic planes being approximately 84°. The compounds formed 3-D arrays through various intermolecular interactions, including hydrogen bonds and C-H...π interactions. The crystallization details for both compounds were provided, indicating their isostructural nature .

Biological Screening of Oxadiazole Derivatives

A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized and screened for activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The compounds were found to be relatively more active against acetylcholinesterase. The synthesis involved converting aromatic organic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, which were further reacted to obtain the target compounds .

Adamantyl-Substituted Acetamide

The title compound, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, was characterized, revealing two independent molecules with similar geometries. The acetamide moiety was almost planar, and the adamantyl substituent was in the gauche position relative to the acetamide moiety. In the crystal, molecules formed dimers through N-H...N hydrogen bonds and were linked into ribbons along100 by C-H...O hydrogen bonds and S...S interactions .

Hypoglycemic Activity of Acetamide Derivatives

Novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives were synthesized and evaluated for hypoglycemic activity in an animal model. Histopathological studies were also conducted to assess the toxicity effects of the derivatives on the kidney and liver. All derivatives showed significant hypoglycemic activity, indicating their potential as therapeutic agents .

Scientific Research Applications

Antitumor Activity and Mechanisms

  • A study on a compound closely related to N-allyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, identified as XN05, highlighted its potent antitumor activity against various cancer cells in vitro. XN05 induced apoptosis in human hepatocellular carcinoma cells by disrupting microtubule assembly, causing cell cycle arrest. This implies that derivatives of this compound could serve as promising microtubule inhibitors with significant potential for therapeutic treatments of malignancies (Wu et al., 2009).

Synthesis and Evaluation in Chemical Processes

  • Research on the synthesis of anti-cancer compounds, including 2-methoxy-N-(3-{4-[3-methyl-4-(6-methyl-pyridin-3-yloxy)phenylamino]quinazolin-6-yl}-E-allyl)acetamide (CP-724,714), utilized various synthetic routes involving Sonogashira, Suzuki, and Heck couplings. These studies aimed to identify safe, environmentally friendly, and robust processes for the production of drug candidates, demonstrating the chemical versatility and potential pharmaceutical applications of compounds structurally related to this compound (Ripin et al., 2005).

Enzyme Inhibitory and Pharmacological Evaluation

  • The synthesis and pharmacological evaluation of novel derivatives, including N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, sought to assess their potential as anticancer agents. This research underscores the interest in exploring the biological activities of this compound derivatives, aiming to discover compounds with significant anticancer properties (Mohammadi-Farani et al., 2014).

Antiviral and Anticancer Potentials

  • A series of compounds, including 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides, were synthesized and evaluated for their antiviral activities against the human influenza A virus. This line of research indicates the broad potential of this compound and its analogues in contributing to the development of new therapeutic agents for viral infections (Kai et al., 2001).

properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-7-16-15(18)10-12-9-14(20-17-12)11-5-4-6-13(8-11)19-2/h3-6,8-9H,1,7,10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSRUHBWIZMHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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